7α,12α-Dihydroxy-5β-cholestan-3-one-d7 7α,12α-Dihydroxy-5β-cholestan-3-one-d7
Brand Name: Vulcanchem
CAS No.:
VCID: VC0209840
InChI:
SMILES:
Molecular Formula: C₂₇H₃₉D₇O₃
Molecular Weight: 425.7

7α,12α-Dihydroxy-5β-cholestan-3-one-d7

CAS No.:

Cat. No.: VC0209840

Molecular Formula: C₂₇H₃₉D₇O₃

Molecular Weight: 425.7

* For research use only. Not for human or veterinary use.

7α,12α-Dihydroxy-5β-cholestan-3-one-d7 -

Specification

Molecular Formula C₂₇H₃₉D₇O₃
Molecular Weight 425.7

Introduction

Chemical Characteristics and Structure

Molecular Formula and Weight

The molecular formula of 7α,12α-Dihydroxy-5β-cholestan-3-one-d7 is C27H39D7O3C_{27}H_{39}D_7O_3, reflecting the inclusion of seven deuterium atoms. Its molecular weight is approximately 425.7 g/mol .

Structural Features

The compound features a steroidal framework characteristic of bile acid intermediates. It includes:

  • A cyclopentanoperhydrophenanthrene ring system.

  • Hydroxyl groups at positions C7 and C12 (alpha configuration).

  • A ketone group at position C3.
    Deuterium substitution occurs predominantly at non-reactive hydrogen sites to preserve the compound's biological activity while enabling isotopic analysis .

Physical Properties

The physical characteristics include:

  • Melting point: Approximately 195–197 °C.

  • Solubility: Moderately soluble in organic solvents such as methanol and chloroform.
    These properties make it suitable for chromatographic separation techniques like high-performance liquid chromatography (HPLC) .

Biological Role and Metabolic Pathways

Intermediate in Bile Acid Biosynthesis

In humans, bile acids are synthesized from cholesterol through enzymatic pathways involving hydroxylation and oxidation reactions. The compound serves as an intermediate in the conversion of cholesterol into primary bile acids such as cholic acid and chenodeoxycholic acid . These bile acids are essential for lipid digestion and absorption.

Role in Cholesterol Homeostasis

Bile acids regulate cholesterol levels by facilitating its catabolism and excretion via enterohepatic circulation. The compound's presence in metabolic pathways underscores its importance in maintaining lipid balance .

Diagnostic Marker for CTX

Elevated levels of 7α,12α-Dihydroxy-5β-cholestan-3-one-d7 have been observed in patients with CTX, a rare autosomal recessive disorder characterized by abnormal bile acid synthesis due to sterol 27-hydroxylase deficiency . Its quantification aids in early diagnosis and monitoring disease progression.

Analytical Techniques for Detection

Mass Spectrometry

Mass spectrometry is the primary method for detecting and quantifying this compound due to its sensitivity and specificity. The deuterium labeling enhances ionization efficiency, making it ideal for isotope dilution assays .

Chromatographic Separation

High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is employed to separate the compound from endogenous sterols and other metabolites . Gradient elution techniques using water-acetonitrile mixtures have proven effective .

Data Table: Chromatographic Parameters for LC-MS/MS Analysis

ParameterValue
Column TypeLuna C8-HPLC
Mobile Phase CompositionWater:Acetonitrile (98:2 v/v)
Flow Rate0.8 mL/min
Retention TimeApproximately 10 minutes

Synthesis Methods

Chemical Synthesis

The synthesis of the parent compound involves hydroxylation reactions followed by ketone formation under controlled conditions:

  • Hydrolysis of diacetate precursors using methanolic potassium hydroxide.

  • Acidification with hydrochloric acid to yield the final product.
    This process achieves a yield of approximately 90%, demonstrating high efficiency .

Data Table: Reaction Conditions for Synthesis

StepConditionsYield (%)
HydrolysisMethanolic KOH at 30 °C~90%
AcidificationHCl with ice-bath coolingHigh

Applications in Research

Metabolic Studies

The compound is utilized to investigate bile acid biosynthesis pathways and their regulation under physiological conditions . Deuterium labeling allows precise tracking through metabolic flux analysis.

Disease Biomarkers

As a diagnostic marker for CTX, it offers superior specificity compared to other sterols like cholestanol . Its quantification aids in distinguishing affected individuals from healthy controls.

Data Table: Concentration Differences Between CTX Patients and Controls

Sample TypeCTX Patients (ng/mL)Controls (ng/mL)Fold Difference
Plasma~183~0.48~386
Dried Blood Spots~1385~0.36~3850

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